6-Tert-butylquinolin-8-amine

Overview

Description

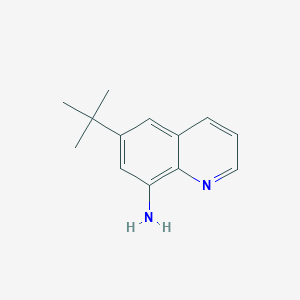

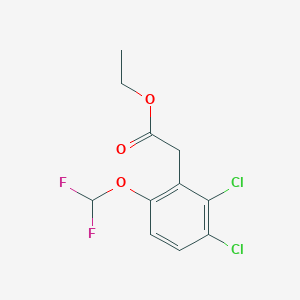

6-Tert-butylquinolin-8-amine is an organic compound with the chemical formula C₁₃H₁₆N₂ . It is characterized by a quinoline ring substituted with a tert-butyl group at position 6 and an amine group at position 8. This compound has attracted scientific interest due to its unique properties and potential applications in various fields .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antiplasmodial Activity

A series of compounds derived from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue, linked with tert-butyltetrazole moieties, showcased promising antiplasmodial activity. The antiplasmodial activity and cytotoxicity of these compounds were significantly influenced by the nature of the linkers, with the most active compounds demonstrating good activity and selectivity against Plasmodium falciparum NF54, suggesting potential applications in malaria treatment (Hochegger et al., 2021).

Catalysis and Synthesis

1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline has been utilized as a novel tert-butoxycarbonylation reagent for aromatic and aliphatic amines and phenols. This compound has shown to proceed with high yield under mild conditions, indicating its utility in chemical synthesis and catalysis (Ouchi et al., 2002). Furthermore, tert-butyl hydroperoxide mediated synthesis of 3-arylsulfonylquinoline derivatives, which are significant as pharmaceutical drugs, suggests the role of tert-butyl-based quinolines in facilitating complex organic syntheses (Zhang et al., 2016).

Alzheimer's Disease Treatment

Conjugates of 4-amino-2,3-polymethylenequinoline and butylated hydroxytoluene, which are hybrids linked with different sizes of the aliphatic ring, have been synthesized as potential multifunctional agents for Alzheimer’s disease treatment. These compounds have shown potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with promising pharmacological profiles, suggesting their potential in treating neurodegenerative diseases (Makhaeva et al., 2020).

Mechanism of Action

Target of Action

6-Tert-butylquinolin-8-amine is a type of quinoline, which has been found to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of 6-Tert-butylquinolin-8-amine are likely to be similar to those of other quinolines, which include various types of microorganisms. These compounds have been used as a scaffold for drug development, exhibiting a broad spectrum of bioactivities .

Mode of Action

It is known that quinolines and their derivatives interact with their targets through different mechanisms of action . For instance, some quinolines act by inhibiting the synthesis of DNA, RNA, and proteins in microorganisms, thereby preventing their growth and proliferation .

Biochemical Pathways

Given its antimicrobial properties, it is likely that it interferes with essential biochemical pathways in microorganisms, leading to their death

Pharmacokinetics

The pharmacokinetics of similar compounds, such as terbutaline, have been studied extensively . These studies could provide insights into the likely ADME properties of 6-Tert-butylquinolin-8-amine.

Result of Action

The molecular and cellular effects of 6-Tert-butylquinolin-8-amine’s action are likely to be related to its antimicrobial properties. By inhibiting essential biochemical processes in microorganisms, this compound can prevent their growth and proliferation, leading to their death .

Action Environment

The action, efficacy, and stability of 6-Tert-butylquinolin-8-amine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or salts, can also influence its action .

properties

IUPAC Name |

6-tert-butylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-13(2,3)10-7-9-5-4-6-15-12(9)11(14)8-10/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDKZXIZPZYXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C(=C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine](/img/structure/B1448994.png)

![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)